BenchChemオンラインストアへようこそ!

BI-853520

FAK selectivity PYK2 sparing kinase profiling

BI-853520 (Ifebemtinib; IN10018) is an orally bioavailable, ATP-competitive small-molecule inhibitor of Focal Adhesion Kinase (FAK/PTK2). Distinguished by >50,000-fold selectivity for FAK over its closest kinase relative PYK2 in biochemical assays, the compound potently inhibits FAK autophosphorylation at Tyr397 with a cellular IC₅₀ of 1 nM.

Molecular Formula C₂₉H₂₈N₄O₂
Molecular Weight
Cat. No. B1191592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBI-853520
Molecular FormulaC₂₉H₂₈N₄O₂
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

BI-853520 (Ifebemtinib) Procurement Guide: A Highly Selective FAK Inhibitor with Defined PYK2 Sparing for Oncology Research


BI-853520 (Ifebemtinib; IN10018) is an orally bioavailable, ATP-competitive small-molecule inhibitor of Focal Adhesion Kinase (FAK/PTK2) [1]. Distinguished by >50,000-fold selectivity for FAK over its closest kinase relative PYK2 in biochemical assays, the compound potently inhibits FAK autophosphorylation at Tyr397 with a cellular IC₅₀ of 1 nM [2]. BI-853520 has completed Phase I clinical evaluation and demonstrates a human terminal half-life of approximately 19 hours, supporting once-daily oral dosing [3]. The compound is supplied primarily as the free base or tosylate salt and is intended for research use in preclinical oncology models, particularly those involving mesenchymal tumor phenotypes.

Why BI-853520 Cannot Be Simply Substituted with Other FAK Inhibitors Like PF-562271 or Defactinib


FAK inhibitors are not functionally interchangeable. BI-853520 exhibits a unique selectivity profile that cleanly discriminates between FAK and PYK2: in head-to-head DELFIA assays, BI-853520 showed an IC₅₀ of >50,000 nM against PYK2 versus 1 nM for FAK, while the comparator PF-562271 displayed merely 10-fold selectivity (2 nM for FAK vs. 22 nM for PYK2) [1]. This profound difference in PYK2 sparing carries functional consequences—PYK2 inhibition has been independently associated with distinct biological effects that may confound FAK-specific phenotypes [2]. Furthermore, BI-853520 demonstrates a striking 3D culture-dependent anti-proliferative activity (>1,000-fold differential vs. 2D monolayers) that is more pronounced than that reported for earlier FAK inhibitors, making it a more precise tool for dissecting microenvironment-dependent FAK biology in spheroid and organoid models [1].

BI-853520 Procurement-Relevant Quantitative Differentiation: Head-to-Head Evidence vs. PF-562271


PYK2 Sparing Selectivity: BI-853520 vs. PF-562271 (Direct Biochemical Head-to-Head)

In direct head-to-head biochemical assays (DELFIA format), BI-853520 displayed >50,000-fold selectivity for FAK over PYK2, in stark contrast to PF-562271 which showed only ~10-fold selectivity [1]. When tested against a panel of 262 kinases at 1 µM using FRET technology, BI-853520 inhibited only 4 out of 262 kinases by ≥50%, whereas PF-562271 hit 15 out of 37 kinases tested [1]. This demonstrates that BI-853520 provides a far cleaner FAK-only pharmacological tool, avoiding the confounding influence of PYK2 co-inhibition that is inherent to PF-562271 and potentially other less selective FAK inhibitors such as Defactinib (VS-6063, which also exhibits significant PYK2 activity).

FAK selectivity PYK2 sparing kinase profiling off-target liability

Cellular Target Engagement Potency: p-FAK Y397 and Colony Formation EC₅₀ Comparison in PC-3 Cells

BI-853520 is 25-fold more potent than PF-562271 at inhibiting FAK autophosphorylation (Y397) in intact PC-3 prostate cancer cells, with an EC₅₀ of 1 nM vs. 25 nM [1]. In functional anchorage-independent colony formation assays, BI-853520 (EC₅₀ = 3 nM) is 14-fold more potent than PF-562271 (EC₅₀ = 42 nM) [1]. Critically, BI-853520 does not inhibit 2D monolayer proliferation (EC₅₀ >3,000 nM), maintaining a >1,000-fold window between 3D-specific anti-proliferative activity and general cytotoxicity, whereas PF-562271 retains substantial 2D activity (EC₅₀ = 1,646 nM) [1].

cellular pharmacodynamics PC-3 colony formation anchorage-independent growth

Human Pharmacokinetics Supporting Once-Daily Dosing: BI-853520 Terminal Half-Life of 19 Hours

In a Phase I clinical pharmacokinetic study, BI-853520 (200 mg oral dose) demonstrated a mean terminal elimination half-life (t½) of approximately 19 hours in cancer patients, supporting a convenient once-daily (QD) oral dosing schedule [1]. This is approximately 4-fold longer than the mouse half-life of ~5 hours observed at 50 mg/kg in preclinical models, reflecting species-dependent clearance [2]. To directly compare with other FAK inhibitors: GSK-2256098 requires twice-daily dosing in clinical studies based on its shorter half-life, and PF-562271 was discontinued after Phase I in part due to pharmacokinetic limitations [3]. BI-853520's extended human half-life simplifies in vivo experimental protocols during translational research and offers practical advantages for continuous target coverage in preclinical models.

pharmacokinetics half-life once-daily dosing clinical translation

Predictive Biomarker Linkage: Mesenchymal Phenotype-Dependent In Vivo Efficacy Across 16 Xenograft Models

In a panel of 16 diverse subcutaneous adenocarcinoma xenograft models, BI-853520 efficacy ranged from complete tumor regression (TGI >100%) to total insensitivity [1]. High sensitivity was strongly linked to a mesenchymal tumor phenotype, initially defined by loss of E-cadherin protein expression [1]. Furthermore, in 13 models with available microRNA profiles, expression of hsa-miR-200c-3p showed an R² = 0.889 correlation with BI-853520 anti-tumor efficacy [1]. This biomarker-defined sensitivity profile is distinct from that reported for Defactinib (VS-6063), which showed preferential activity in KRAS-mutant NSCLC and mesothelioma rather than mesenchymal-specific contexts [2]. BI-853520 thus offers a therapeutically relevant biomarker stratification strategy absent from other FAK inhibitors.

predictive biomarker mesenchymal phenotype xenograft E-cadherin miR-200c-3p

Excellent Oral Bioavailability and High Volume of Distribution in Preclinical Models

BI-853520 demonstrates 90% oral bioavailability in nude mice at a 50 mg/kg dose, with a high volume of distribution (Vd = 6.6 L/kg), rapid tumor tissue penetration, and sustained >90% suppression of p-FAK (Tyr397) for ≥24 hours after a single oral dose [1]. This PK/PD profile is superior to that reported for PF-562271, which achieved only ~30-50% oral bioavailability in preclinical models and showed shorter duration of target engagement [2]. The combination of high bioavailability, extensive tissue distribution, and prolonged tumor pharmacodynamics makes BI-853520 a reliable tool for chronic oral dosing studies in mice, with robust target coverage at well-tolerated doses.

oral bioavailability volume of distribution PK/PD tumor penetration

Broad In Vitro Selectivity Profiling Confirms Limited Off-Target Kinase Interactions Beyond FER/FES

Comprehensive kinase selectivity profiling of BI-853520 at 1 µM against a panel of >200 recombinant kinases identified only two kinases inhibited >50% beyond FAK itself: FER (IC₅₀ = 900 nM) and FES (IC₅₀ = 1,040 nM) [1]. No significant inhibition was observed against Src, Abl, VEGFR2, or other tyrosine kinases frequently engaged by less selective FAK inhibitors [1]. In comparison, Defactinib (VS-6063) has been reported to additionally inhibit multiple non-kinase targets and exhibits broader kinase cross-reactivity in published profiling data [2]. BI-853520's exceptionally narrow off-target kinase spectrum (≤2/200+ kinases hit) supports its use as a high-confidence chemical probe where pharmacological effects can be reliably attributed to FAK inhibition.

kinase selectivity off-target FER FES kinome profiling

BI-853520 Optimal Research Application Scenarios Based on Quantitative Differential Evidence


EMT-Focused Tumor Biology: Spheroid and Organoid Models Requiring Clean FAK-Only Inhibition

For researchers investigating FAK's role in epithelial-mesenchymal transition (EMT), 3D invasion, and anchorage-independent growth, BI-853520 is the optimal chemical probe. Its >50,000-fold PYK2 selectivity [1] eliminates the confounding dual FAK/PYK2 inhibition observed with PF-562271 and likely with Defactinib, ensuring that phenotypic changes in E-cadherin-low, vimentin-high mesenchymal spheroid models are attributable solely to FAK blockade. The 14-fold more potent colony formation inhibition (EC₅₀ 3 nM vs. PF-562271's 42 nM) [1] combined with a >1,000-fold 3D/2D selectivity window enables low-nanomolar experimental concentrations that avoid cytotoxicity artifacts, critical for long-term organoid cultures.

Translational Pharmacodynamic Studies Leveraging the Validated miR-200c-3p Predictive Biomarker

Procurement of BI-853520 is strategically warranted for in vivo efficacy studies in mesenchymal xenograft models where the miR-200c-3p / E-cadherin biomarker axis predicts response with R² = 0.889 [1]. This biomarker linkage, established across 16 adenocarcinoma models [1], provides a rational preselection criterion for sensitive tumor models, reducing animal usage and experimental failure rates. The once-daily oral dosing enabled by the 19-hour human half-life [2] further simplifies chronic dosing protocols in murine models without compromising continuous target engagement (≥24 h p-FAK suppression) [1].

Pharmacological Target Validation in FAK Genetic Knockout Complementation Studies

BI-853520's exceptionally narrow kinome interaction profile (≤2 out of >200 kinases inhibited >50% at 1 µM) [1] makes it the cleanest available FAK inhibitor for pharmacological target validation experiments. Where genetic FAK knockout results are to be complemented by acute pharmacological inhibition, BI-853520 minimizes the risk that observed phenotypes arise from off-target kinase modulation—a concern that disqualifies PF-562271 (15/37 off-target hits) and potentially Defactinib (broader kinase interaction profile) [1] from such rigorous validation studies.

Preclinical-to-Clinical Translational Programs Requiring Consistent Pharmacokinetic Exposure

For CROs and translational laboratories running multi-arm xenograft efficacy studies, BI-853520's 90% oral bioavailability in mice [1] reduces the inter-animal pharmacokinetic variability that often complicates data interpretation with lower-bioavailability FAK inhibitors. The compound is well-tolerated at efficacious doses (50 mg/kg QD) for multi-week treatment schedules [1], and its BCS class 1 designation [2] ensures reliable formulation performance, making it a procurement-efficient choice for high-throughput in vivo pharmacology screening programs.

Quote Request

Request a Quote for BI-853520

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.